molecular formula C7H15NO4 B3191066 3,3-diethoxyalanine CAS No. 51579-13-6

3,3-diethoxyalanine

Cat. No.: B3191066
CAS No.: 51579-13-6
M. Wt: 177.2 g/mol
InChI Key: SMOZTBWWVOUSOG-UHFFFAOYSA-N
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Description

3,3-Diethoxyalanine is a synthetic alanine derivative characterized by two ethoxy (-OCH₂CH₃) groups attached to the β-carbon (C3) of the alanine backbone. While specific data on 3,3-diethoxyalanine are absent in the provided evidence, analogous compounds (e.g., 3-substituted alanines) suggest its utility in organic synthesis, peptide modification, or as a precursor for bioactive molecules. Ethoxy groups may confer unique solubility or reactivity profiles, making it valuable in tailored chemical applications.

Properties

IUPAC Name

2-amino-3,3-diethoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c1-3-11-7(12-4-2)5(8)6(9)10/h5,7H,3-4,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOZTBWWVOUSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C(=O)O)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280368
Record name 3-ethoxy-o-ethylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51579-13-6
Record name NSC16595
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16595
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethoxy-o-ethylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diethoxyalanine typically involves the reaction of alanine with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield 3,3-diethoxyalanine. The reaction conditions generally include:

    Temperature: Moderate heating (around 60-80°C)

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

    Solvent: Ethanol or another suitable organic solvent

Industrial Production Methods

While specific industrial production methods for 3,3-diethoxyalanine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxyalanine can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethoxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3,3-Diethoxyalanine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3,3-diethoxyalanine involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can affect cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Alanine Derivatives

The following table compares 3,3-diethoxyalanine with five structurally related alanine derivatives, focusing on substituents, synthesis, and applications. Data are derived from the provided evidence:

Compound Name Substituent on C3 Molecular Formula Key Synthesis Methods Applications/Relevance References
3,3-Diethoxyalanine Diethoxy (-OCH₂CH₃)² C₇H₁₅NO₄⁴ Not specified in evidence (hypothetical: alkylation of alanine with diethyl sulfate) Potential use in peptide stabilization or as a synthetic intermediate
3-(2-Naphthyl)-alanine 2-Naphthyl aromatic group C₁₃H₁₃NO₂ Not detailed in evidence; likely via Friedel-Crafts or cross-coupling Fluorescent probes, enzyme inhibitors
3-(2,5-Cyclohexadienyl)-L-alanine 2,5-Cyclohexadienyl (dihydroaromatic) C₉H₁₁NO₂ Synthesized for testing in phenylalanine ammonia-lyase (PAL) reactions Study of enzyme substrate specificity
3-Azido-N-Boc-D-alanine Azido (-N₃), Boc-protected C₈H₁₄N₄O₄ Cu-catalyzed azide-alkyne cycloaddition (Click chemistry) Bioconjugation, peptide modification
3-(3-Pyridyl)-D-alanine 3-Pyridyl heterocycle C₈H₁₀N₂O₂ Enzymatic resolution of β-pyridyl precursors Chiral building blocks for drug design
3-(3-Furyl)-L-alanine 3-Furyl heterocycle C₇H₉NO₃ Not specified; likely via nucleophilic substitution Bioactive peptide synthesis

Key Observations:

Substituent Diversity :

  • 3,3-Diethoxyalanine’s ethoxy groups contrast with aromatic (naphthyl, pyridyl), heterocyclic (furyl), or functional (azido) substituents in analogs. Ether linkages may enhance stability against hydrolysis compared to esters or azides .
  • Cyclohexadienyl substituents (as in ) mimic aromaticity while retaining enzyme substrate activity, suggesting 3,3-diethoxyalanine could similarly modulate enzyme interactions.

Synthetic Strategies: Enzymatic resolution (e.g., for 3-(3-pyridyl)-D-alanine ) highlights the importance of stereoselectivity in producing chiral analogs.

Applications :

  • Aromatic and heterocyclic analogs () are used in probing biological systems or designing inhibitors.
  • Ethoxy groups in 3,3-diethoxyalanine could serve as protective moieties or modify solubility in hydrophobic environments.

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